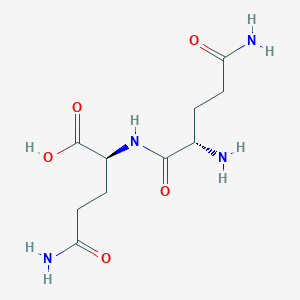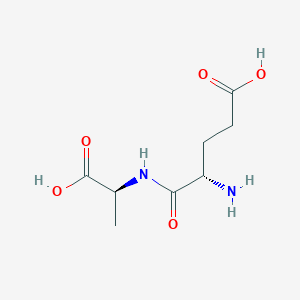
Gln-Gln
Übersicht
Beschreibung
“Gln-Gln” refers to a dipeptide composed of two glutamine (Gln) amino acids . Glutamine is an abundant amino acid involved in many metabolic processes . It is synthesized from glutamic acid and ammonia and is the principal carrier of nitrogen in the body, serving as an important energy source for many cells .
Synthesis Analysis
Production of L-alanyl-L-glutamine by immobilized Escherichia coli expressing amino acid ester acyltransferase has been reported . The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .
Molecular Structure Analysis
The molecular structure of Gln-Gln involves the formation of a peptide bond between the carboxyl group of one glutamine molecule and the amino group of the second glutamine molecule . The structure of Gln-Gln is influenced by the presence of the side chain amide groups, which can participate in hydrogen bonding and influence the overall conformation of the dipeptide .
Chemical Reactions Analysis
Glutamine can undergo deamidation, a process where the amide group on the side chain is hydrolyzed to form a carboxylic acid . This reaction can occur spontaneously under physiological conditions and is one of the primary routes for post-translational modifications in proteins .
Physical And Chemical Properties Analysis
As an amino acid, glutamine has both hydrophilic and hydrophobic properties due to the presence of the side chain amide group . It is soluble in water and can form hydrogen bonds with water molecules, contributing to its solubility .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Dipeptides like Gln-Gln are explored for their potential in drug formulation and delivery systems. They can enhance the solubility and stability of drugs, especially those with poor water solubility .
Medical Nutrition
Gln-Gln dipeptides are used in medical nutrition, particularly in enteral and parenteral nutrition, due to their role in nitrogen transport and muscle maintenance .
Immunomodulation
Research suggests that dipeptides such as Gln-Gln could modulate physiological functions like immune enhancement, which is crucial for patients with compromised immune systems .
Neurological Functions
Gln-Gln may act as a neuronal mediator, influencing brain and nerve functions, which opens up avenues for research into neurodegenerative diseases .
Metabolic Regulation
The compound has been studied for its ability to regulate gluconeogenesis and amino sugar synthesis, which are vital processes in metabolic regulation .
Insulin Modulation
Gln-Gln is also being investigated for its potential to modulate insulin release, which could have implications for diabetes treatment .
MDPI - Colloidal Dispersions of Gelled Lipid Nanoparticles (GLN) IntechOpen - Glutamine: A Conditionally Essential Amino Acid with Multiple Functions
Wirkmechanismus
Target of Action
The primary target of H-Gln-Gln-OH, also known as Gln-Gln, is the enzyme Glutamine Synthetase (GS) . GS plays an essential role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
Gln-Gln interacts with its target, GS, by providing the necessary glutamine for the enzyme’s function . This interaction results in the production of glutamine, which is a critical component in various metabolic processes .
Biochemical Pathways
Gln-Gln affects several biochemical pathways. It plays a significant role in the glutamate-Gln cycle . This cycle involves the conversion of glutamate to glutamine, which is then used in various metabolic processes, including energy production and protein synthesis . Gln-Gln also influences the IRE1α/JNK pathway, which is involved in reducing lung inflammation, oxidative stress, and apoptosis, thereby improving lung function .
Pharmacokinetics
The pharmacokinetics of Gln-Gln involve its rapid absorption and distribution in the body . After administration, Gln-Gln plasma concentrations increase immediately, with a median Tmax of 0.5 hour . The compound is rapidly cleaved into galantamine, another bioactive molecule .
Result of Action
The action of Gln-Gln leads to several molecular and cellular effects. It promotes body weight gain, significantly reduces pathological damage and oxidative stress in lung tissue, and improves lung function . Gln-Gln also reduces pro-inflammatory cytokine release and inflammatory cell production, and inhibits apoptosis in lung tissue cells .
Action Environment
The action, efficacy, and stability of Gln-Gln can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific ions can affect the activity of Gln-Gln . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313028 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gln-Gln | |
CAS RN |
54419-93-1 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)


![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)


![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)



